Mitochondria-Targeted Photoactivatable Prodrug

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mitochondria-Targeted Photoactivatable Prodrug is a novel compound designed to selectively target mitochondria within cells and release therapeutic agents upon exposure to light. This prodrug accumulates in the mitochondria and, upon photoactivation, induces cell death in a controlled manner. This innovative approach aims to improve the efficacy and specificity of cancer treatments by minimizing damage to surrounding healthy tissues .

Vorbereitungsmethoden

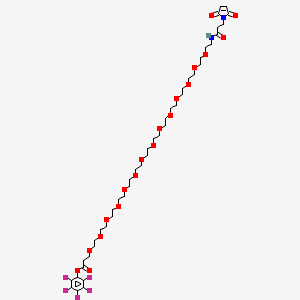

The synthesis of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:

Synthesis of the Anticancer Drug: The anticancer drug, such as mertansine, is synthesized through a series of chemical reactions.

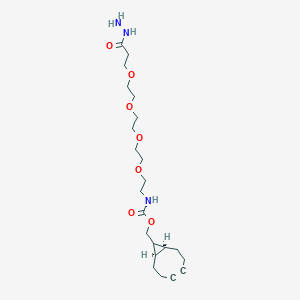

Attachment of Mitochondria-Targeting Moiety: An alkyltriphenylphosphonium moiety is covalently attached to the anticancer drug to ensure mitochondrial targeting.

Incorporation of Photoactivatable Linker: A hydroxycinnamate photoactivatable linker is introduced to connect the drug and the targeting moiety.

Industrial production methods for this prodrug would involve scaling up these synthetic routes while ensuring the purity and stability of the final product.

Analyse Chemischer Reaktionen

Mitochondria-Targeted Photoactivatable Prodrug undergoes several types of chemical reactions:

Photocleavage Reaction: Upon irradiation with light (e.g., 400 nm), the photoactivatable linker undergoes a cleavage reaction, releasing the therapeutic components.

Oxidation and Reduction: The compound may undergo oxidation and reduction reactions within the mitochondrial environment, influencing its activity and stability.

Substitution Reactions:

Common reagents and conditions used in these reactions include light sources for photoactivation, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions are the active anticancer drug and any byproducts from the cleavage of the linker .

Wissenschaftliche Forschungsanwendungen

Mitochondria-Targeted Photoactivatable Prodrug has a wide range of scientific research applications:

Chemistry: The compound serves as a model for studying light-activated drug release mechanisms and the design of organelle-specific prodrugs.

Biology: Researchers use this prodrug to investigate mitochondrial functions and dynamics, as well as the role of mitochondria in cell death and apoptosis.

Medicine: The primary application is in cancer therapy, where the prodrug provides a targeted approach to killing cancer cells while sparing healthy tissues.

Wirkmechanismus

The mechanism of action of Mitochondria-Targeted Photoactivatable Prodrug involves several steps:

Mitochondrial Targeting: The alkyltriphenylphosphonium moiety directs the prodrug to the mitochondria within cells.

Photoactivation: Upon exposure to light, the hydroxycinnamate linker undergoes a cleavage reaction, releasing the active anticancer drug.

Induction of Apoptosis: The released drug, such as mertansine, binds to microtubules in the mitochondrial region, inducing mitotic arrest and cell death through apoptosis

Vergleich Mit ähnlichen Verbindungen

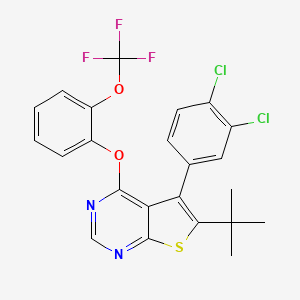

Mitochondria-Targeted Photoactivatable Prodrug is unique in its ability to combine mitochondrial targeting with light-activated drug release. Similar compounds include:

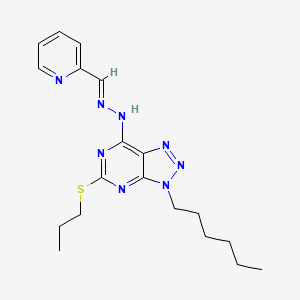

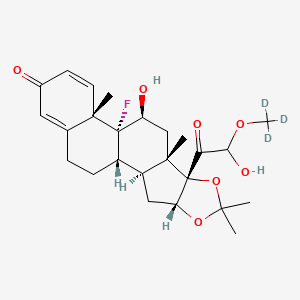

Camptothecin-Based Prodrugs: These prodrugs also target mitochondria and induce apoptosis upon light activation.

Doxorubicin Conjugates: These compounds use a similar targeting moiety and photoactivatable linker to release doxorubicin in the mitochondria.

The uniqueness of this compound lies in its specific combination of components and its potential for real-time monitoring and controlled drug release.

Eigenschaften

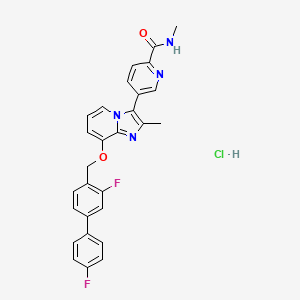

Molekularformel |

C61H60BrN4O14P |

|---|---|

Molekulargewicht |

1184.0 g/mol |

IUPAC-Name |

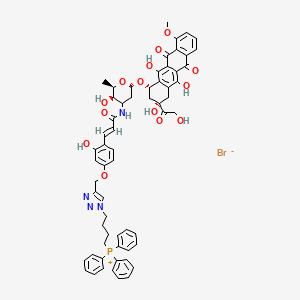

4-[4-[[3-hydroxy-4-[(E)-3-[[(2R,3R,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxoprop-1-enyl]phenoxy]methyl]triazol-1-yl]butyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1 |

InChI-Schlüssel |

FTPYNKSALNZZDW-WGTBZLLCSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](C(C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C/C6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)